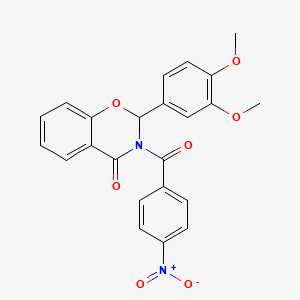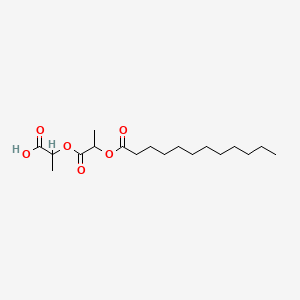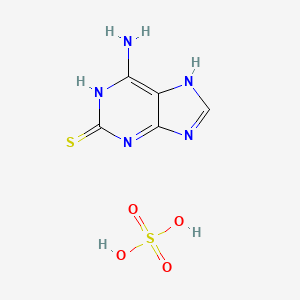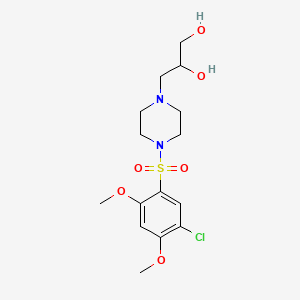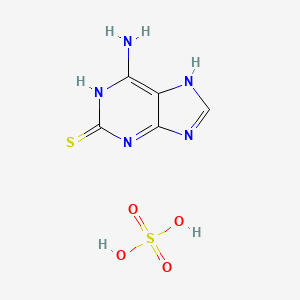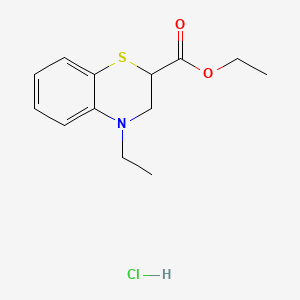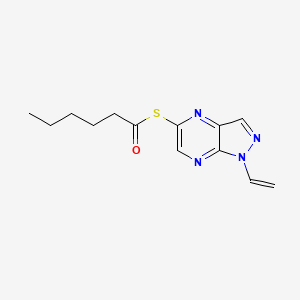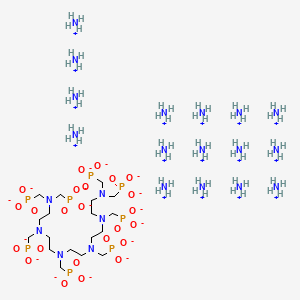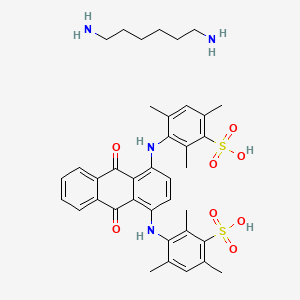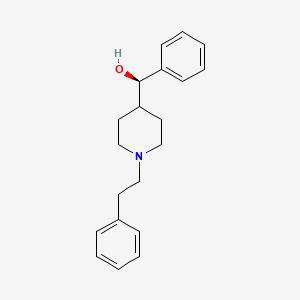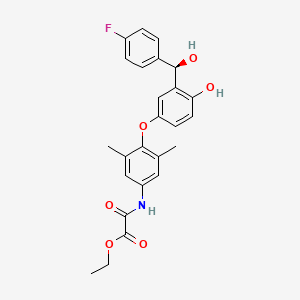
Axitirome, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Axitirome, ®-, involves several steps. The key synthetic route includes the formation of the core structure through a series of reactions, including esterification and amination. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
Axitirome, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a model compound for studying thyroid hormone receptor agonists.
Biology: Investigated for its effects on lipid metabolism and cholesterol levels.
Medicine: Explored as a potential treatment for hyperlipidemia and other metabolic disorders.
Mechanism of Action
Axitirome, ®-, exerts its effects by selectively binding to thyroid hormone receptor β in the liver. This binding activates the receptor, leading to the regulation of gene expression involved in lipid metabolism. The compound also stimulates the LDL receptor function, promoting the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Axitirome, ®-, is unique in its selective agonism for thyroid hormone receptor β and its ability to stimulate LDL receptor function. Similar compounds include:
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine, used to treat hypothyroidism.
Eprotirome: Another thyroid hormone receptor agonist studied for its cholesterol-lowering effects
Axitirome, ®-, stands out due to its liver-selective action and potential for reducing cholesterol levels without widespread thyroid hormone effects.
Properties
CAS No. |
156740-75-9 |
|---|---|
Molecular Formula |
C25H24FNO6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[(R)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m1/s1 |
InChI Key |
FUBBWDWIGBTUPQ-JOCHJYFZSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@@H](C3=CC=C(C=C3)F)O)C |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



